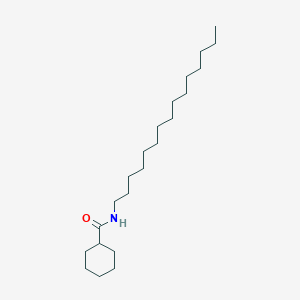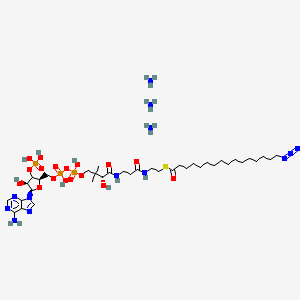
Polyfuroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyfuroside is a triterpenoid saponin, which can be isolated from the defatted rhizome of jade bamboo (Polygonatum officinale) . This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polyfuroside is typically isolated from natural sources rather than synthesized chemically. The primary method involves extracting the compound from the defatted rhizome of jade bamboo. The extraction process includes defatting the rhizome using solvents like hexane, followed by extraction with methanol or ethanol to obtain the saponins .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from jade bamboo. The process includes:
- Harvesting and drying the rhizomes.
- Defatting the dried rhizomes using hexane.
- Extracting the saponins using methanol or ethanol.
- Purifying the extract through chromatography techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Polyfuroside undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its sugar and aglycone components.
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces sugars and aglycone.
Oxidation and Reduction: Produces various oxidized and reduced derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying saponin chemistry and its interactions with other molecules.
Biology: Investigated for its role in plant defense mechanisms and its effects on cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Used in the formulation of natural health products and cosmetics due to its surfactant properties.
Mécanisme D'action
Polyfuroside exerts its effects through several mechanisms:
Cell Membrane Interaction: It interacts with cell membranes, altering their permeability and affecting cellular processes.
Signal Transduction Pathways: It modulates various signaling pathways, including those involved in inflammation and apoptosis.
Molecular Targets: Targets include enzymes, receptors, and other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Polyfuroside is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Ginsenosides: Found in ginseng, known for their adaptogenic properties.
Astragalosides: Found in Astragalus, known for their immune-boosting effects.
Saikosaponins: Found in Bupleurum, known for their anti-inflammatory properties.
This compound stands out due to its specific interactions with cell membranes and its potential therapeutic applications .
Propriétés
Formule moléculaire |
C57H94O29 |
|---|---|
Poids moléculaire |
1243.3 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C57H94O29/c1-21(20-76-50-43(71)39(67)35(63)29(15-58)78-50)7-12-57(75)22(2)34-28(86-57)14-27-25-6-5-23-13-24(8-10-55(23,3)26(25)9-11-56(27,34)4)77-51-46(74)42(70)47(33(19-62)82-51)83-54-49(85-53-45(73)41(69)37(65)31(17-60)80-53)48(38(66)32(18-61)81-54)84-52-44(72)40(68)36(64)30(16-59)79-52/h5,21-22,24-54,58-75H,6-20H2,1-4H3/t21-,22+,24+,25-,26+,27+,28+,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-/m1/s1 |
Clé InChI |
PWLHKFIPUZMURQ-NGTHHIQOSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


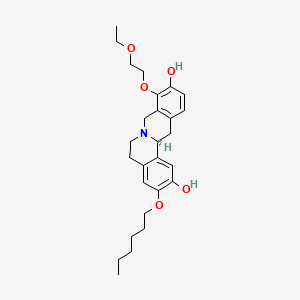
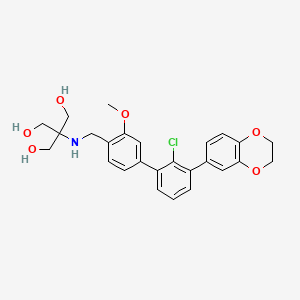
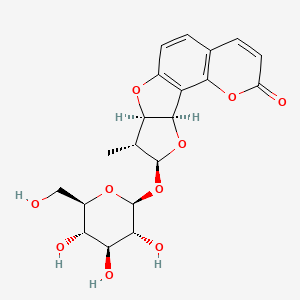
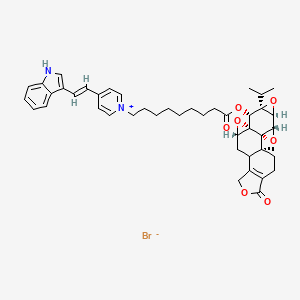
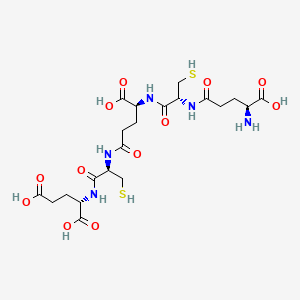
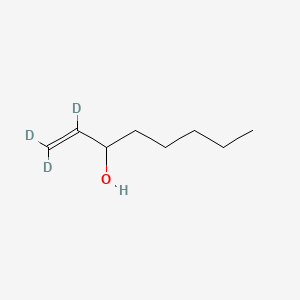
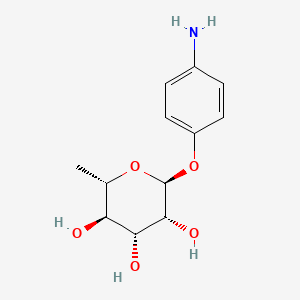
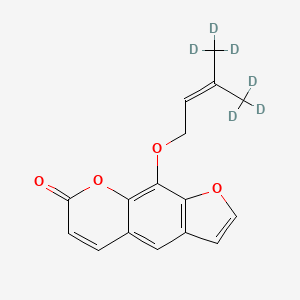
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)



